N-(4-ethoxyphenyl)-3,7-dimethyl-2-quinolinamine
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Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-ethoxyphenyl)-3,7-dimethyl-2-quinolinamine often involves multistep reactions, including the use of protective groups for phenolic hydroxy groups and reactions such as Friedel–Crafts alkylation, which are commonly employed in the synthesis of quinoline derivatives. For instance, a related compound was synthesized using the methanesulfonyl as a protective group, followed by a series of reactions including the Krohnke reaction to form novel quinoline derivatives in high yield (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring system, which may be substituted with various functional groups that influence the compound's properties. For example, an analysis of a structurally related compound revealed the orientation of substituents around the quinoline ring system, highlighting the impact of these groups on the overall molecular conformation (Shahani et al., 2010).
Chemical Reactions and Properties
Quinolinamines undergo a variety of chemical reactions, including nucleophilic substitution and cyclization, which are essential for the synthesis of complex quinoline derivatives. These reactions can lead to the formation of novel compounds with potential biological activities (Dyablo et al., 2015).
Physical Properties Analysis
The physical properties of quinolinamines, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. Studies on related compounds provide insights into how these properties are determined by molecular conformation and intermolecular interactions, such as hydrogen bonding (Shahani et al., 2010).
Future Directions
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3,7-dimethylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-4-22-17-9-7-16(8-10-17)20-19-14(3)12-15-6-5-13(2)11-18(15)21-19/h5-12H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGCVHFQIWCMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(C=CC(=C3)C)C=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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